molecular formula C7H8F6O2 B091624 Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate CAS No. 17327-34-3

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate

货号: B091624
CAS 编号: 17327-34-3
分子量: 238.13 g/mol
InChI 键: YFOXNPBIIPXUCG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (CAS: 17327-34-3; molecular formula: C₇H₈F₆O₂) is a fluorinated ester characterized by two trifluoromethyl groups at positions 3 and 4 of the butanoate backbone. Its high fluorine content confers unique physicochemical properties, including enhanced thermal stability, lipophilicity, and resistance to metabolic degradation. This compound is primarily utilized in organic synthesis, agrochemicals, and pharmaceuticals as a precursor or intermediate due to its electron-withdrawing trifluoromethyl groups, which modulate reactivity and stereoselectivity in reactions .

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate can be synthesized through several methods. One common route involves the esterification of 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters ensures consistent product quality.

化学反应分析

Types of Reactions: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: 4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid.

    Reduction: Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanol.

    Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: Investigated for its potential use in biochemical assays and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential in drug development, especially in designing fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

作用机制

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate can be compared with other fluorinated esters such as ethyl 4,4,4-trifluorocrotonate and ethyl 4,4,4-trifluoro-2-butynoate. These compounds share similar structural features but differ in their reactivity and applications. The unique combination of trifluoromethyl groups in this compound imparts distinct chemical properties, making it particularly useful in specific synthetic and research contexts.

相似化合物的比较

Comparison with Structural Analogs

Substituent Position Variants

Ethyl 4,4,4-Trifluoro-3-methylbutanoate (CAS: 6975-13-9)

  • Structure : A methyl group replaces the trifluoromethyl group at position 3.
  • Properties : Reduced electron-withdrawing effects compared to the target compound, leading to higher volatility (similarity score: 0.91) .
  • Applications : Less commonly used in fluorinated drug synthesis due to weaker electronic modulation.

Ethyl 4,4,4-Trifluoro-2-methylbutanoate (CAS: 143484-00-8)

  • Structure : Methyl substitution at position 2 instead of 3.
  • Properties : Altered steric hindrance and reactivity in nucleophilic substitutions (similarity score: 0.89) .
  • Synthesis Challenges : Positional isomerism complicates purification, requiring advanced chromatographic techniques.

Functional Group Variants

Ethyl 4,4,4-Trifluoro-3-(phenylamino)but-2-enoate (III.28.d)

  • Structure: Contains an α,β-unsaturated enoate system with a phenylamino group.
  • Reactivity : Conjugated double bond enables Michael addition reactions, but synthesis yields are low (19% vs. literature 63%) due to imine–enamine tautomerization .

Ethyl (R)-3-Amino-4,4,4-trifluorobutanoate (CAS: 882424-02-4)

  • Structure: Amino group at position 3 instead of trifluoromethyl.
  • Applications : Chiral building block in pharmaceutical synthesis, contrasting with the target ester’s role as an electrophilic intermediate .

Fluorination Pattern Variants

Ethyl 2-Bromo-3-methyl-4,4,4-trifluorobutanoate (CAS: 2024-54-6)

  • Structure : Bromine substituent at position 2.
  • Reactivity : Bromine acts as a leaving group, facilitating SN2 reactions, unlike the target compound’s inert trifluoromethyl groups .
  • Applications : Intermediate in cross-coupling reactions for agrochemicals .

Ethyl 4,4,4-Trifluoro-3-(tosyloxy)butyrate (CAS: N/A)

  • Structure : Tosyloxy group at position 3.
  • Properties : Enhanced leaving group ability for elimination or substitution reactions (e.g., E1cb mechanisms) .
  • Synthesis : Requires sulfonation steps, increasing synthetic complexity compared to the target compound .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Key Substituents Boiling Point/Volatility Key Applications
Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate (17327-34-3) C₇H₈F₆O₂ CF₃ at C3, CF₃ at C4 Low volatility Pharmaceuticals, agrochemicals
Ethyl 4,4,4-trifluoro-3-methylbutanoate (6975-13-9) C₇H₁₁F₃O₂ CH₃ at C3, CF₃ at C4 Higher volatility Solvents, fragrances
Ethyl (R)-3-amino-4,4,4-trifluorobutanoate (882424-02-4) C₆H₁₀F₃NO₂ NH₂ at C3, CF₃ at C4 N/A Chiral intermediates

生物活性

Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate is a compound characterized by its unique trifluoromethyl groups, which significantly influence its biological properties. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F6O2C_8H_8F_6O_2, with a molecular weight of approximately 336.25 g/mol. The presence of multiple trifluoromethyl groups enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for medicinal chemistry and agrochemical applications.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Anti-inflammatory Properties : Similar to other pyrazole derivatives, this compound exhibits potential anti-inflammatory effects. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
  • Analgesic Effects : The compound's structural features suggest it may also possess analgesic properties, potentially through modulation of pain pathways in the central nervous system.
  • Anticancer Activity : Initial studies have shown that compounds with similar trifluoromethyl groups can exhibit cytotoxic effects against various cancer cell lines. For instance, related compounds have demonstrated significant inhibitory effects on cell proliferation in models such as MDA-MB-231 breast cancer cells .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound and its analogs:

  • Cytotoxicity Assays : In vitro assays using various cancer cell lines revealed that compounds with similar structures exhibited IC50 values ranging from 0.5 to 10 µM against different types of cancer cells. For example, related trifluoromethyl compounds showed potent growth inhibition in zebrafish embryo models .
  • Binding Affinity Studies : Interaction studies have indicated that this compound demonstrates enhanced binding affinity to certain biological targets compared to structurally similar compounds. This suggests a potential for selective therapeutic applications.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl acetateC8H7ClF3N2O2Contains chlorine instead of trifluoromethylModerate anti-inflammatory activity
Ethyl 4-(trifluoromethyl)-5-methylpyrazoleC8H8F3N2O2Lacks butanoate moietyExhibits analgesic properties
Ethyl 4-nitro-5-methylpyrazoleC8H8F3N3O2Contains nitro group instead of trifluoromethylLimited anticancer activity

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via Claisen condensation between fluorinated esters (e.g., ethyl trifluoroacetate) and fluorinated ketones or aldehydes. For example, analogous routes involve trifluoroacetic acid derivatives reacting with ketene or ethyl acetate under acidic conditions to form ester linkages . Optimization includes adjusting catalysts (e.g., acid chlorides), temperature (reflux conditions), and stoichiometry. Evidence from similar trifluoroester syntheses suggests yields improve with controlled anhydrous conditions and stepwise purification via distillation or solvent extraction .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :

  • NMR : The 19F^{19}\text{F}-NMR spectrum will show distinct peaks for CF3_3 groups (δ ≈ -60 to -80 ppm). 1H^{1}\text{H}-NMR can confirm ester ethyl groups (triplet for CH2_2CH3_3 at δ 1.2–1.4 ppm, quartet for OCH2_2 at δ 4.1–4.3 ppm) .
  • IR : Stretching frequencies for ester carbonyl (C=O, ~1730 cm1^{-1}) and CF3_3 groups (~1130–1275 cm1^{-1}) are critical .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 296 for C11_{11}H11_{11}F6_6O4_4S derivatives) and fragmentation patterns help confirm the structure .

Q. What are common reactivity patterns of this compound in organic synthesis?

  • Methodological Answer : The ester group undergoes hydrolysis to carboxylic acids under basic or acidic conditions. The trifluoromethyl moiety enhances electrophilicity, enabling nucleophilic substitutions (e.g., tosylation at the β-position using tosyl chloride, as seen in analogous compounds) . It also participates in multicomponent reactions , such as forming polysubstituted piperidines via aldehyde/cyano acid condensations .

Advanced Research Questions

Q. How does this compound facilitate diastereoselective multicomponent reactions?

  • Methodological Answer : The compound acts as a fluorinated building block in five-component reactions with aldehydes, cyano acids, and ammonium acetate. Its electron-withdrawing groups stabilize intermediates, enhancing diastereoselectivity. For example, it forms 2-hydroxy-2-trifluoromethylpiperidines with >90% diastereomeric excess under optimized conditions (reflux in ethanol, 12–24 h). Key parameters include temperature control and catalyst-free conditions to minimize racemization .

Q. What strategies are effective for enantioselective synthesis of its derivatives?

  • Methodological Answer : Chiral resolution using (R)- or (S)-phenylethylamine salts can separate enantiomers, as demonstrated for structurally similar trifluoro-hydroxybutanoates. Polarimetric analysis ([α]D_D values ±15–21°) and chiral HPLC (e.g., Chiralpak AD-H column) validate enantiopurity . Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) may further enhance stereocontrol during esterification or substitution reactions.

Q. How can researchers address contradictions in spectroscopic data during derivative synthesis?

  • Methodological Answer : Conflicting NMR/IR results often arise from impurities (e.g., unreacted starting materials) or tautomerism . Solutions include:

  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization.
  • Isotopic Labeling : 13C^{13}\text{C}- or 19F^{19}\text{F}-labeling to track reaction pathways.
  • Computational Validation : DFT calculations (e.g., Gaussian software) to predict spectral shifts and compare with experimental data .

Q. What analytical methods ensure high purity and enantiomeric excess in pharmaceutical intermediates?

  • Methodological Answer :

  • GC/HPLC : Use trifluoroacetic anhydride derivatization for volatile esters. Purity >98% is achievable via fractional distillation .
  • Chiral Analysis : Chiral columns (e.g., Daicel CHIRALCEL® OD-H) with hexane/isopropanol mobile phases. Enantiomeric excess ≥99% is confirmed by integrating peak areas .
  • Elemental Analysis : Combustion analysis (C, H, N) validates stoichiometry, while ion chromatography quantifies fluorine content .

属性

IUPAC Name

ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F6O2/c1-2-15-5(14)3-4(6(8,9)10)7(11,12)13/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOXNPBIIPXUCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371935
Record name Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17327-34-3
Record name Ethyl 4,4,4-trifluoro-3-(trifluoromethyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl-4,4,4-trifluoro-3-(trifluoromethyl)butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。